molecular formula C14H11Cl2N3S B12018168 2-chlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone CAS No. 769143-93-3

2-chlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone

Cat. No.: B12018168
CAS No.: 769143-93-3
M. Wt: 324.2 g/mol
InChI Key: JKYIMQNGPGOVJK-RQZCQDPDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone typically involves the reaction of 2-chlorobenzaldehyde with 3-chlorophenylthiosemicarbazide. The reaction is usually carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiosemicarbazone group to the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone involves its interaction with molecular targets such as enzymes. For example, it has been found to inhibit the activity of cathepsin B, a lysosomal cysteine protease, by binding to its active site and preventing substrate access . This inhibition can lead to various biological effects, including the modulation of protein turnover and the suppression of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzaldehyde thiosemicarbazone: Similar in structure but lacks the 3-chlorophenyl group.

    3-Chlorobenzaldehyde thiosemicarbazone: Similar but with the chlorine atom on the benzaldehyde ring in a different position.

    Benzaldehyde thiosemicarbazone: Lacks the chlorine atoms entirely.

Uniqueness

2-Chlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone is unique due to the presence of both 2-chlorobenzaldehyde and 3-chlorophenyl groups, which may confer distinct chemical and biological properties. This dual substitution can enhance its reactivity and potential as a versatile intermediate in organic synthesis and as a bioactive compound in medicinal chemistry.

Properties

CAS No.

769143-93-3

Molecular Formula

C14H11Cl2N3S

Molecular Weight

324.2 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-[(E)-(2-chlorophenyl)methylideneamino]thiourea

InChI

InChI=1S/C14H11Cl2N3S/c15-11-5-3-6-12(8-11)18-14(20)19-17-9-10-4-1-2-7-13(10)16/h1-9H,(H2,18,19,20)/b17-9+

InChI Key

JKYIMQNGPGOVJK-RQZCQDPDSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=S)NC2=CC(=CC=C2)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=S)NC2=CC(=CC=C2)Cl)Cl

Origin of Product

United States

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